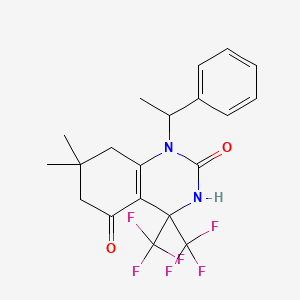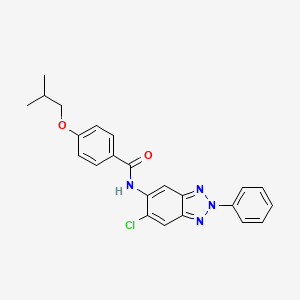![molecular formula C25H36N2O2 B11567593 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B11567593.png)
1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of a decyloxy group attached to a phenyl ring and a dimethylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2,3-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction proceeds through the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-(2-pyridinyl)urea
- 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea
- 1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea
Uniqueness: 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea is unique due to the presence of both decyloxy and dimethylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H36N2O2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(2,3-dimethylphenyl)urea |
InChI |
InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-19-29-23-17-15-22(16-18-23)26-25(28)27-24-14-12-13-20(2)21(24)3/h12-18H,4-11,19H2,1-3H3,(H2,26,27,28) |
InChI Key |
FYWLVAIHSSARFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B11567512.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11567515.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11567517.png)
![N'-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11567518.png)
![2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B11567519.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11567522.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11567525.png)
![1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567530.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11567538.png)
![6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11567550.png)
![1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567561.png)
![N,6-bis(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567568.png)


